6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. These compounds are known for their diverse biological activities and are often used as core structures in pharmaceuticals due to their bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions to form the pyrido[1,2-a]pyrimidin-4-one core . Another method includes the use of palladium-catalyzed direct alkenylation through C-H activation .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. Metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed to synthesize derivatives in high yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It undergoes substitution reactions, particularly at the C-3 position, where chalcogenation (sulfenylation and selenylation) can occur.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like diphenyl diselenide for selenylation under electrochemical conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as 3-ArS/ArSe derivatives, which exhibit diverse biological activities .
Scientific Research Applications
6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of polymers and other functional materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. It is known to act on specific enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation .
Comparison with Similar Compounds
6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds in the pyrido[1,2-a]pyrimidin-4-one family:
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar core structure but lacks the methyl group at the 6-position.
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Contains additional substituents that modify its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
6-methyl-2-phenylpyrido[1,2-a]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-14-16-13(10-15(18)17(11)14)12-7-3-2-4-8-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENOCGRRHSRJKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327471 | |
Record name | 4H-pyrido[1,2-a]pyrimidin-4-one, 6-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64194-18-9 | |
Record name | 4H-pyrido[1,2-a]pyrimidin-4-one, 6-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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